molecular formula C21H22N4O3S B3535463 3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B3535463
M. Wt: 410.5 g/mol
InChI Key: ABHWGDQOHCNUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it has been reported to exert its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Moreover, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide have been extensively investigated. This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been investigated for its potential neuroprotective effects in Alzheimer's disease by reducing the accumulation of β-amyloid plaques.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its broad therapeutic potential, its ability to modulate various signaling pathways, and its low toxicity. However, its limitations include its poor solubility in water, which can hinder its use in certain experimental settings.

Future Directions

The future directions for research on 3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide are vast and diverse. Some potential areas of research include investigating its potential as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.

Scientific Research Applications

The scientific research application of 3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide is broad and diverse. This compound has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential neuroprotective effects in Alzheimer's disease.

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13(2)19(26)22-16-6-4-5-15(12-16)20(27)23-21-25-24-18(29-21)11-14-7-9-17(28-3)10-8-14/h4-10,12-13H,11H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHWGDQOHCNUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
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3-(isobutyrylamino)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

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